![molecular formula C20H33N3O2 B6084608 N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6084608.png)
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide increases the levels of GABA in the brain, which has a calming and inhibitory effect on neuronal activity. This mechanism of action is similar to that of benzodiazepines, but N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to be more selective and potent than benzodiazepines.
Biochemical and physiological effects:
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase brain GABA levels and reduce seizure activity in animal models of epilepsy. Additionally, N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. In humans, N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to be well-tolerated and safe, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its potency and selectivity for GABA aminotransferase inhibition. This allows for more precise and targeted manipulation of GABA levels in the brain. However, one limitation of using N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide is its high cost and limited availability, which may restrict its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential therapeutic applications in the treatment of anxiety and depression. Additionally, further studies are needed to determine the long-term safety and efficacy of N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide in humans. Finally, research is needed to develop more cost-effective and scalable synthesis methods for N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide to increase its availability for research and potential clinical use.
Synthesemethoden
The synthesis of N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of N-cyclopentyl-1,4-diaminobutane with cyclopropylcarbonyl chloride in the presence of triethylamine and 1,2-dichloroethane. The resulting intermediate is then reacted with 1,4-bis(4-piperidyl)butane-1,4-dicarbonyl chloride in the presence of triethylamine and acetonitrile to yield N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase brain GABA levels and reduce seizure activity in animal models of epilepsy. Additionally, N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2/c24-19(21-17-5-1-2-6-17)16-4-3-11-23(14-16)18-9-12-22(13-10-18)20(25)15-7-8-15/h15-18H,1-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSVWBLRDGODKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.